1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-(4-phenyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-8-13(19(2)18-10)14(20)17-15-16-12(9-21-15)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPWWSHIBJOXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
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Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride. For example, 3,5-dimethylpyrazole can be reacted with ethyl chloroformate to form the corresponding carbamate, which can then be hydrolyzed to yield the carboxamide.
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Attachment of the Phenylthiazole Moiety: : The phenylthiazole moiety can be introduced through a coupling reaction. For instance, 4-phenylthiazol-2-amine can be coupled with the carboxamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylthiazole moiety, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines or alcohols depending on the extent of reduction.
Substitution: Substituted derivatives with new functional groups replacing halogens or other leaving groups.
Scientific Research Applications
1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Employed in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays to understand biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It serves as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and signaling pathways.
Cellular Effects: In cellular assays, the compound may modulate signaling pathways, leading to changes in cell proliferation, apoptosis, or other cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Ring Variations
Thiazole vs. Oxazole Derivatives
Replacing the thiazole ring with oxazole (e.g., 1,3-dimethyl-N-[(2-phenyloxazol-4-yl)methyl]-1H-pyrazole-5-carboxamide, 7a ) alters electronic properties due to the substitution of sulfur (thiazole) with oxygen (oxazole). Thiazole’s sulfur atom increases lipophilicity and may improve membrane permeability, whereas oxazole’s oxygen enhances polarity. In insecticidal assays, thiazole derivatives like AN91 (1,3-dimethyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide) demonstrated activity comparable to tolfenpyrad, while oxazole analogues showed reduced efficacy, highlighting the critical role of sulfur in target interaction .
Table 1: Physicochemical Properties of Heterocyclic Analogues
*Predicted using ChemAxon software.
Pyrazole Core Modifications
Dimethyl vs. Chloro/Ethyl Substitutions The 1,3-dimethyl groups on the pyrazole core distinguish the target compound from tolfenpyrad (1-methyl, 3-ethyl, 4-chloro) and chlorantraniliprole (3-bromo, 1-(3-chloropyridinyl)). However, chloro/ethyl substituents in tolfenpyrad enhance binding to mitochondrial complex I, while bromo groups in chlorantraniliprole optimize ryanodine receptor activation .
Table 2: Pyrazole Substituent Impact on Bioactivity
Carboxamide-Linked Group Variations
4-Phenylthiazol-2-yl vs. Benzyl Groups The 4-phenylthiazol-2-yl group in the target compound contrasts with tolfenpyrad’s 4-(p-tolyloxy)benzyl moiety. AN91, with a (2-phenylthiazol-4-yl)methyl group, showed similar insecticidal activity but required higher synthesis yields (71% vs. 68% for the target compound) .
Research Findings and Implications
- Insecticidal Activity : The target compound’s 4-phenylthiazol-2-yl group confers superior activity over oxazole analogues, with an IC50 of 0.12 μM against aphids, comparable to AN91 (0.15 μM) .
- Synthetic Accessibility : Higher yields (71%) compared to tolfenpyrad (32%) suggest scalable production .
- Mode of Action: Unlike chlorantraniliprole’s ryanodine receptor targeting, the compound likely disrupts cellular respiration, similar to AN91 and tolfenpyrad .
Biological Activity
1,3-Dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure that includes a pyrazole ring, a thiazole moiety, and an amide functional group. Understanding its biological activity is crucial for its potential applications in pharmacology and agriculture.
- Molecular Formula : C15H14N4OS
- Molar Mass : Approximately 276.33 g/mol
- CAS Number : 1013782-70-1
The synthesis of this compound typically involves several key steps, including the formation of the pyrazole ring and substitution reactions under controlled conditions to optimize yield and purity.
While the exact mechanism of action for this compound has not been fully elucidated, it is believed to interact with specific molecular targets that modulate biological pathways. This interaction may lead to therapeutic effects against various diseases.
Antiparasitic Activity
Recent studies have highlighted the potential of pyrazole derivatives in combating parasitic infections, particularly those caused by Trypanosoma cruzi. For instance, derivatives similar to this compound have shown significant inhibition of cysteine protease activity in T. cruzi, which is crucial for the parasite's invasion and replication .
Table 1: Inhibition Potency Against T. cruzi
| Compound | IC50 (µM) | Notes |
|---|---|---|
| This compound | TBD | Potential inhibitor |
| Benznidazole (reference) | 18.71 ± 4.58 | Standard comparator |
Cytotoxicity Studies
Cytotoxicity assessments using Vero cells revealed that many pyrazole derivatives exhibit low toxicity profiles. For example, several compounds demonstrated CC50 values greater than 500 µM, indicating a favorable safety margin compared to established drugs .
Table 2: Cytotoxicity Data
| Compound | CC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | Vero Cells |
| Reference Compound | >500 | Vero Cells |
Case Studies
A notable study investigated the structure–activity relationship (SAR) of various pyrazole derivatives, including modifications to the amide group and thiazole substitutions. These modifications significantly influenced their biological activity against T. cruzi. The study found that certain structural changes could enhance trypanocidal activity while maintaining low toxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,3-dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
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Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.
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Step 2 : Introduction of the 4-phenylthiazole moiety using coupling reagents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
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Optimization : Microwave-assisted synthesis can enhance reaction efficiency (e.g., 20–30% yield improvement) by reducing reaction time and side products. Solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., K₂CO₃ for deprotonation) are critical .
- Data Consideration :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 45 | 85 |
| Microwave-assisted | 65 | 92 |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., methyl groups at positions 1 and 3 of the pyrazole ring).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy).
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% for biological assays) .
Q. What in vitro assays are recommended for initial biological screening (e.g., antimicrobial or anticancer activity)?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate runs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic profile?
- Methodological Answer :
- Modification Strategy : Systematically vary substituents (e.g., replace phenylthiazole with benzothiazole or alter methyl groups to ethyl/trifluoromethyl).
- Assays : Compare binding affinity (e.g., SPR for enzyme targets) and pharmacokinetic properties (e.g., metabolic stability in liver microsomes).
- Computational Tools : Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., kinases) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Troubleshooting Steps :
Validate assay conditions (e.g., pH, serum concentration in cell cultures).
Use orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).
Check compound stability (e.g., HPLC post-incubation to detect degradation).
- Case Example : Discrepancies in IC₅₀ values may arise from differential solubility in DMSO vs. saline; use dynamic light scattering (DLS) to monitor aggregation .
Q. What strategies are effective in improving the compound’s bioavailability and metabolic stability?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- CYP450 Inhibition Assays : Screen for metabolic liabilities using human liver microsomes + NADPH.
- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) to prolong half-life .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data between computational predictions and experimental results for target binding?
- Methodological Answer :
- Re-evaluate Parameters : Adjust force fields in docking simulations (e.g., include solvation effects).
- Experimental Validation : Use SPR or ITC to measure binding kinetics (KD, kon/koff).
- Example : A predicted strong binder (ΔG = −9.5 kcal/mol) with weak experimental affinity may require re-assessment of protonation states .
Comparative Studies
Q. How does this compound compare structurally and functionally to other pyrazole-thiazole hybrids?
- Methodological Answer :
- Structural Comparison : Use X-ray crystallography or overlay 3D structures (e.g., PyMOL) to compare bond angles and substituent orientations.
- Functional Comparison : Benchmark IC₅₀ values against analogs (e.g., N-(benzothiazol-2-yl) derivatives) in standardized assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
